molecular formula C17H23N3O B2371358 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 923067-82-7

1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2371358
CAS No.: 923067-82-7
M. Wt: 285.391
InChI Key: OPOUVKFHTDLABN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic chemical compound that combines an indole scaffold with a urea moiety. The indole nucleus is a prominent pharmacophore in medicinal chemistry, known for its diverse biological potential. Indole derivatives have been extensively researched and reported in scientific literature to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Specifically, urea derivatives containing indole groups have been investigated for their therapeutic potential. For instance, certain indole-urea derivatives have been described in patent literature as vasopressin receptor antagonists, suggesting potential research applications for conditions related to water balance and micturition . The molecular structure of this compound, featuring a cycloheptyl group linked via a urea bridge to a 1-methyl-1H-indole group, makes it a valuable intermediate for researchers in drug discovery and development. It can be used in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cycloheptyl-3-(1-methylindol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-20-12-15(14-10-6-7-11-16(14)20)19-17(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUVKFHTDLABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Isocyanate-Amine Coupling

The most direct route involves reacting 1-methyl-1H-indol-3-amine with cycloheptyl isocyanate under anhydrous conditions.

Procedure :
  • Dissolve 1-methyl-1H-indol-3-amine (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add cycloheptyl isocyanate (1.2 equiv) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12–24 hours.
  • Purify via column chromatography (ethyl acetate/hexane) or recrystallization.

Yield : 60–75% (similar to cyclohexyl analogs).
Key Conditions :

  • Anhydrous solvents to prevent hydrolysis of isocyanate.
  • Triethylamine (0.1 equiv) as a catalyst in some protocols.
Optimization Data :
Parameter Optimal Value Impact on Yield
Solvent THF +15% vs. DCM
Temperature 25°C <5% variation
Reaction Time 18 hours Max conversion

Carbonyldiimidazole (CDI)-Mediated Coupling

For cases where isocyanates are unstable, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation between 1-methyl-1H-indol-3-amine and cycloheptylamine .

Procedure :
  • Activate 1-methyl-1H-indol-3-amine (1.0 equiv) with CDI (1.5 equiv) in THF at 0°C for 1 hour.
  • Add cycloheptylamine (1.2 equiv) and stir at 25°C for 6 hours.
  • Quench with water, extract with ethyl acetate, and purify.

Yield : 50–65%.
Advantages : Avoids hazardous isocyanates; suitable for scale-up.

Catalytic Enhancements :
  • Adding DMAP (10 mol%) increases yield to 80–85% by accelerating imidazolide intermediate formation.

Hofmann Rearrangement of Carboxamide Precursors

A less common method involves converting a carboxamide to urea via Hofmann rearrangement:

  • Synthesize N-(1-methyl-1H-indol-3-yl)cycloheptanecarboxamide from cycloheptanecarbonyl chloride and 1-methyl-1H-indol-3-amine.
  • Treat with N-bromosuccinimide (NBS) and KOH in aqueous THF to generate an isocyanate intermediate.
  • Hydrolyze in situ to form urea.

Yield : 30–40% (low efficiency due to side reactions).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Isocyanate-Amine 60–75 >95 High Isocyanate toxicity
CDI-Mediated 50–85 >90 Moderate None
Hofmann Rearrangement 30–40 80–85 Low Bromine handling

Key Findings :

  • The isocyanate-amine route is preferred for high yields but requires strict moisture control.
  • CDI-mediated coupling offers safer alternatives with comparable efficiency when catalyzed by DMAP.

Challenges and Solutions

Steric Hindrance

The cycloheptyl group introduces steric bulk, slowing reaction kinetics. Strategies to mitigate this include:

  • Using polar aprotic solvents (e.g., DMF) to improve solubility.
  • Elevated temperatures (40–50°C) for CDI-mediated reactions.

Byproduct Formation

  • Bis-urea byproducts (e.g., N,N'-diindolylurea) form in isocyanate reactions. These are minimized by:
    • Using excess isocyanate (1.5 equiv).
    • Adding molecular sieves to absorb water.

Industrial-Scale Considerations

  • Continuous flow systems reduce isocyanate exposure risks.
  • Crystallization optimization : Ethanol/water mixtures yield >99% pure product.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea and its analogs:

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₈H₂₄N₄O Cycloheptyl (N1), 1-methylindole (N3) High lipophilicity due to cycloheptyl; potential for CNS penetration. -
1-((1H-Indol-3-yl)methyl)-1-butyl-3-(2-cycloheptylethyl)urea (S43) C₂₃H₃₄N₄O Butyl (N1), 2-cycloheptylethyl (N3), indolylmethyl Synthesized via CDI-mediated coupling (67.9% yield); no reported bioactivity.
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea C₁₇H₁₇N₃O 4-Ethylphenyl (N1), indole (N3) Commercial availability (97% purity); untested in NCI screens.
3-(1-Methyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea C₁₇H₂₂N₄O₂ 2-Oxopyrrolidinylpropyl (N1), 1-methylindole (N3) Polar pyrrolidinone group may enhance solubility; uncharacterized activity.

Key Structural and Functional Insights:

Lipophilicity and Bioavailability: The cycloheptyl group in the target compound likely increases lipophilicity compared to analogs with ethylphenyl (logP ~3.5) or pyrrolidinone (logP ~2.8) substituents. This property may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Synthetic Efficiency :

  • CDI-mediated coupling (as used for S43) is a robust method for urea synthesis, though yields vary with steric hindrance. The target compound’s cycloheptyl group may necessitate optimized reaction conditions to mitigate steric challenges .

This suggests that urea analogs with optimized substituents could exhibit enhanced potency. The GSK-3 inhibitor SB216763 (), which shares a 1-methylindole moiety but incorporates a pyrrole-dione core, demonstrated efficacy in pulmonary inflammation models. This highlights the indole scaffold’s versatility in targeting diverse pathways .

Biological Activity

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside its mechanism of action and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a cycloheptyl group linked to a urea moiety, which is further connected to a 1-methyl-1H-indole. The structural uniqueness of this compound contributes to its distinct biological properties.

Synthesis Method:
The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with cycloheptylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound shows potential as a bioactive agent with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Further research is required to establish its efficacy against specific viral pathogens.

Anticancer Properties

One of the most promising areas of research involves the anticancer activity of this compound. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Table 1: Anticancer Activity Summary

Cell Line% InhibitionReference
T-47D Breast Cancer90.47%
MDA-MB-468 Breast Cancer84.83%
SK-MEL-5 Melanoma84.32%
K562 LeukemiaSignificant

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The indole moiety can mimic natural ligands, allowing it to bind to and modulate the activity of enzymes or receptors involved in critical cellular pathways. This interaction can lead to inhibition of enzyme activity or modulation of signal transduction pathways, particularly those associated with cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)ureaLacks cycloheptyl groupModerate anticancer activity
1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)ureaSmaller cycloalkyl groupLower potency compared to cycloheptyl
1-Cyclooctyl-3-(1-methyl-1H-indol-3-yl)ureaLarger cycloalkyl groupEnhanced solubility but varied potency

The unique cycloheptyl group in this compound may enhance its stability and solubility, potentially making it a more favorable candidate for therapeutic applications compared to its analogs .

Q & A

Q. How can researchers optimize the synthesis of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea to maximize yield and purity?

The synthesis typically involves reacting cycloheptyl isocyanate with 1-methyl-1H-indol-3-amine under controlled conditions. Key methodological considerations include:

  • Catalyst selection : Use triethylamine as a base to facilitate urea bond formation .
  • Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
  • Yield optimization : Excess isocyanate (1.2 equivalents) ensures complete reaction with the indole amine .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve 3D conformation using SHELX software for data processing and refinement .
  • NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., cycloheptyl protons at δ 1.2–1.8 ppm; indole NH at δ 10.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 313.2024) .
  • IR spectroscopy : Urea C=O stretch appears at ~1640 cm⁻¹ .

Q. What initial biological screening approaches are recommended for this compound?

  • Anticancer assays : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays (IC50 determination) .
  • Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based activity assays .
  • Antimicrobial studies : Use agar diffusion against E. coli and S. aureus to evaluate broad-spectrum activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to identify key interactions (e.g., urea NH hydrogen bonding with Asp831) .
  • Apoptosis assays : Perform flow cytometry with Annexin V/PI staining to quantify programmed cell death in treated cancer cells .
  • Western blotting : Assess downstream signaling markers (e.g., cleaved caspase-3 for apoptosis) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare analogues (e.g., substituent effects on the indole or cycloheptyl groups) to isolate critical functional groups .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What strategies enable rational design of derivatives with enhanced potency?

  • Bioisosteric replacement : Substitute the urea group with thiourea or sulfonamide to modulate hydrogen-bonding capacity .
  • Substituent addition : Introduce electron-withdrawing groups (e.g., -Cl) to the indole ring to improve target affinity .
  • Solubility enhancement : Attach polyethylene glycol (PEG) chains or tertiary amines to the cycloheptyl group .

Q. How can researchers address poor aqueous solubility during formulation?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .

Q. What challenges arise in X-ray crystallographic analysis, and how can they be mitigated?

  • Crystal growth : Use slow vapor diffusion (ether into dichloromethane solution) to obtain diffraction-quality crystals .
  • Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : For flexible cycloheptyl groups, refine with isotropic displacement parameters and occupancy constraints .

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